molecular formula C26H29NO5 B2741152 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 610759-68-7

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No. B2741152
CAS RN: 610759-68-7
M. Wt: 435.52
InChI Key: SPTAAUCMDXSGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Catalytic Applications

Research has focused on the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting efficient one-pot three-component condensation methods. These methods use nontoxic and biodegradable catalysts, such as starch solution, to achieve excellent yields, demonstrating the compound's relevance in green chemistry and catalysis (Hazeri et al., 2014).

Antioxidant Properties

Compounds within this class, including coumarin substituted heterocyclic compounds, have shown significant antioxidant activities. For example, a derivative synthesized in a dioxin-ethanol medium exhibited high antioxidant activities with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C as a standard (Abd-Almonuim et al., 2020).

Biological and Pharmacological Activities

Modified coumarins, such as Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, have been synthesized and tested for their pharmacological properties. Studies on Wistar rats showed low toxicity and stimulant effects on the central and peripheral nervous systems, indicating potential for neuroleptic and tranquilizing activities (Garazd et al., 2002).

Anti-Cancer Potential

The synthesis and structural characterization of isoflavone compounds related to the query chemical have been conducted, with findings supporting their anticancer abilities. One study reported an anti-cancer ability against HCT116 human colon cancer cells, with a GI50 value of 24.9 μM, and indicated potential interaction with aurora kinase A and B (Ahn et al., 2020).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-3-17-12-19-25(29)21(18-7-8-22-23(13-18)31-11-10-30-22)15-32-26(19)20(24(17)28)14-27-9-5-4-6-16(27)2/h7-8,12-13,15-16,28H,3-6,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTAAUCMDXSGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.